molecular formula C14H20N2O3 B2835374 N1-(1-hydroxybutan-2-yl)-N2-phenethyloxalamide CAS No. 708226-84-0

N1-(1-hydroxybutan-2-yl)-N2-phenethyloxalamide

Cat. No. B2835374
CAS RN: 708226-84-0
M. Wt: 264.325
InChI Key: YRJAYWNXVCDQMA-UHFFFAOYSA-N
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Description

N1-(1-hydroxybutan-2-yl)-N2-phenethyloxalamide, also known as HPO, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various research fields. HPO is a small molecule that has been synthesized through a unique method and has been found to have several biochemical and physiological effects.

Mechanism of Action

Target of Action

The primary target of N1-(1-hydroxybutan-2-yl)-N2-phenethyloxalamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and it plays a significant role in cell division and replication.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to cell death.

Result of Action

The molecular and cellular effects of N1-(1-hydroxybutan-2-yl)-N2-phenethyloxalamide’s action are primarily related to its impact on the cell cycle . By inhibiting CDK2, the compound can disrupt cell division, which may lead to cell death. This could potentially be useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.

Advantages and Limitations for Lab Experiments

N1-(1-hydroxybutan-2-yl)-N2-phenethyloxalamide has several advantages for lab experiments, including its easy synthesis and purification, low toxicity, and potential applications in various research fields. However, N1-(1-hydroxybutan-2-yl)-N2-phenethyloxalamide also has some limitations, such as its limited solubility in water and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for N1-(1-hydroxybutan-2-yl)-N2-phenethyloxalamide research, including the development of novel drugs based on N1-(1-hydroxybutan-2-yl)-N2-phenethyloxalamide, the investigation of its potential applications in other research fields, and the elucidation of its exact mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration of N1-(1-hydroxybutan-2-yl)-N2-phenethyloxalamide for various research applications.
Conclusion:
In conclusion, N1-(1-hydroxybutan-2-yl)-N2-phenethyloxalamide is a novel compound with potential applications in various research fields. Its easy synthesis and purification, low toxicity, and various biochemical and physiological effects make it an attractive compound for further research. However, more studies are needed to fully understand its mechanism of action and determine its optimal dosage and administration for various research applications.

Synthesis Methods

N1-(1-hydroxybutan-2-yl)-N2-phenethyloxalamide is synthesized through a multistep process involving the reaction of 2-phenethylamine with oxalyl chloride, followed by the reaction of the resulting intermediate with 2-butanol. The final product is then purified using column chromatography to obtain N1-(1-hydroxybutan-2-yl)-N2-phenethyloxalamide in its pure form.

Scientific Research Applications

N1-(1-hydroxybutan-2-yl)-N2-phenethyloxalamide has shown potential applications in various research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N1-(1-hydroxybutan-2-yl)-N2-phenethyloxalamide has been found to enhance the release of neurotransmitters and improve cognitive function. In cancer research, N1-(1-hydroxybutan-2-yl)-N2-phenethyloxalamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In drug discovery, N1-(1-hydroxybutan-2-yl)-N2-phenethyloxalamide has been used as a lead compound for the development of novel drugs for various diseases.

properties

IUPAC Name

N'-(1-hydroxybutan-2-yl)-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-2-12(10-17)16-14(19)13(18)15-9-8-11-6-4-3-5-7-11/h3-7,12,17H,2,8-10H2,1H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJAYWNXVCDQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C(=O)NCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(1-hydroxybutan-2-yl)-N2-phenethyloxalamide

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